molecular formula C10H7IN2OS B14899917 3-Iodo-N-(thiazol-2-yl)benzamide

3-Iodo-N-(thiazol-2-yl)benzamide

Cat. No.: B14899917
M. Wt: 330.15 g/mol
InChI Key: MGCMZUNSFZPVNO-UHFFFAOYSA-N
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Description

3-Iodo-N-(thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H7IN2OS It is a benzamide derivative that contains an iodine atom and a thiazole ring

Preparation Methods

The synthesis of 3-Iodo-N-(thiazol-2-yl)benzamide typically involves the reaction of 3-iodobenzoic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion .

Chemical Reactions Analysis

3-Iodo-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the iodine atom may enhance the compound’s binding affinity and selectivity towards certain targets . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

3-Iodo-N-(thiazol-2-yl)benzamide can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H7IN2OS

Molecular Weight

330.15 g/mol

IUPAC Name

3-iodo-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H7IN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14)

InChI Key

MGCMZUNSFZPVNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=NC=CS2

Origin of Product

United States

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